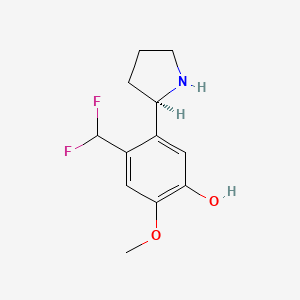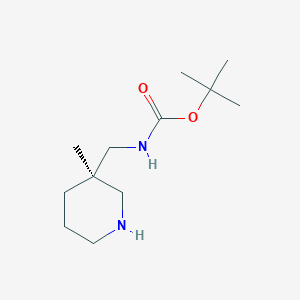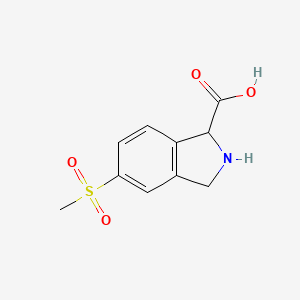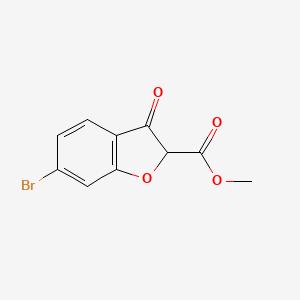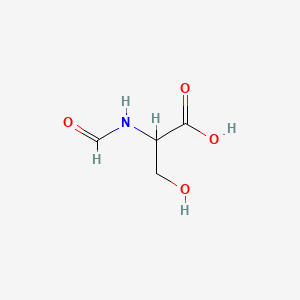
N-Formyl-DL-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-formamidopropanoic acid is an organic compound with the molecular formula C4H7NO4 It is a derivative of propanoic acid, featuring both a hydroxyl group and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-formamidopropanoic acid can be achieved through several methods. One common approach involves the selective reduction of Meldrum’s acids using a samarium diiodide-water complex. This method provides high purity products and represents a significant advancement over other methods for synthesizing 3-hydroxy acids .
Industrial Production Methods: Industrial production of 3-hydroxy-2-formamidopropanoic acid typically involves the use of renewable biomass. The bioproduction process utilizes bacterial strains such as Escherichia coli and Klebsiella pneumoniae, which are engineered to produce the compound through metabolic pathways .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-2-formamidopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-formamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme functions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Wirkmechanismus
The mechanism by which 3-hydroxy-2-formamidopropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxypropionic acid
- 2-Hydroxypropanoic acid
- 3-Hydroxy-2-aryl acrylate
Comparison: Compared to similar compounds, 3-hydroxy-2-formamidopropanoic acid is unique due to the presence of both a hydroxyl group and a formamide groupFor instance, while 3-hydroxypropionic acid is primarily used in polymer production, 3-hydroxy-2-formamidopropanoic acid has broader applications in medicinal chemistry and biochemistry .
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
2-formamido-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9) |
InChI-Schlüssel |
UAROCWWNIPLGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


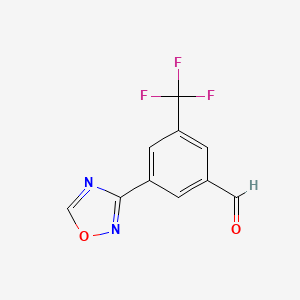
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13325376.png)
![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)
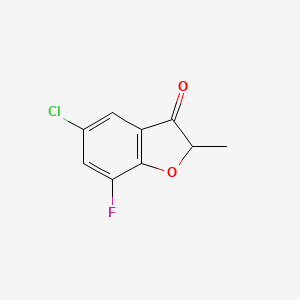
![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13325407.png)
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
